2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine
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Overview
Description
2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring, along with an ethanamine side chain, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-6-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethanamine side chain may facilitate its transport across cell membranes, allowing it to exert its effects within cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-6-methylpyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Fluoro-5-methylpyridin-2-yl)ethan-1-amine: Similar structure but with the methyl group in a different position.
2-(3-Fluoro-6-ethylpyridin-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of a fluorine atom and a methyl group on the pyridine ring, along with the ethanamine side chain, gives 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine distinct chemical properties
Properties
CAS No. |
1000515-18-3 |
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Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(3-fluoro-6-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-2-3-7(9)8(11-6)4-5-10/h2-3H,4-5,10H2,1H3 |
InChI Key |
SKDWXNJRZFALOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CCN |
Origin of Product |
United States |
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